molecular formula C18H20N4O2S B2831040 1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione CAS No. 333306-71-1

1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione

Cat. No. B2831040
CAS RN: 333306-71-1
M. Wt: 356.44
InChI Key: AXBCNVRWRGSJDX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is a chemical compound that belongs to the class of purine analogs. It is commonly known as allopurinol, which is a medication used to treat gout and kidney stones. However,

Scientific Research Applications

Chemical Synthesis and Properties

  • Research on the synthesis of sulfur-containing compounds, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, highlights methods for preparing compounds with specific sulfur functionalities, which may have relevance to understanding the synthesis pathways of similar complex sulfur-containing purine derivatives (J. Klose et al., 1997).

  • Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains provide insights into microbial degradation pathways of sulfur heterocycles, potentially relevant for environmental or biotechnological applications of similar sulfur-containing compounds (K. Kropp et al., 1996).

  • The use of dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent for amino groups in peptide synthesis shows the utility of specific diones in synthetic chemistry, which may relate to the protective or reactive properties of the compound (B. Halpern & L. James, 1964).

  • The antimicrobial activity and docking study of novel sulfonamide derivatives carrying a dimethylcyclohexylidene moiety underscore the potential biological activity and therapeutic applications of structurally complex compounds, suggesting areas where the compound of interest might find application (M. Ghorab et al., 2017).

properties

IUPAC Name

1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-9-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-7-12(2)10-13/h5-8,10H,1,9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBCNVRWRGSJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-1,3-dimethyl-8-[(3-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione

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